

An In-depth Technical Guide to 2-Fluoro-4-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

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This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **2-Fluoro-4-methylbenzonitrile**. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Molecular Structure and Properties

2-Fluoro-4-methylbenzonitrile is an aromatic organic compound with the chemical formula C_8H_6FN .^{[1][2][3]} Its structure consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a nitrile group ($-C\equiv N$) at position 1. The presence of the fluorine atom and the nitrile group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1]

Key Identifiers and Properties:

Property	Value	Source
Molecular Formula	C ₈ H ₆ FN	[1][2][3]
Molecular Weight	135.14 g/mol	[1][2][3]
IUPAC Name	2-fluoro-4-methylbenzonitrile	[2]
CAS Number	85070-67-3	[1][2][3]
Synonyms	2-Fluoro-p-tolunitrile, 4-Cyano-3-fluorotoluene	[1]
Appearance	White to orange to green powder/crystal	[1]
Melting Point	51 - 55 °C	[1]
InChI	1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3	[2]
SMILES	<chem>Cc1ccc(C#N)c(F)c1</chem>	N/A

Molecular Structure Diagram

The following diagram illustrates the 2D molecular structure of **2-Fluoro-4-methylbenzonitrile**.

Molecular structure of **2-Fluoro-4-methylbenzonitrile**.

Experimental Protocols

Synthesis of **2-Fluoro-4-methylbenzonitrile**:

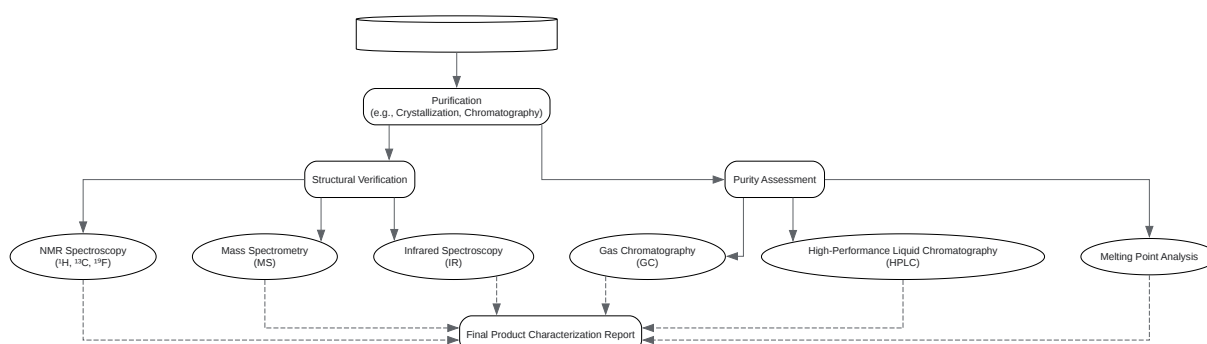
A common method for the synthesis of **2-Fluoro-4-methylbenzonitrile** involves a cyanation reaction of a halogenated precursor. One documented protocol is as follows:

- Reactants: 4-bromo-3-fluorotoluene, Zinc Cyanide (Zn(CN)₂), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst.[4]
- Solvent: N,N-Dimethylformamide (DMF).[4]
- Procedure:

- A solution of 4-bromo-3-fluorotoluene in DMF is deoxygenated.
- $\text{Zn}(\text{CN})_2$ and $\text{Pd}(\text{PPh}_3)_4$ are added to the solution.
- The reaction mixture is heated to 100°C and stirred for 18 hours.
- After cooling to room temperature, the solution is poured into toluene.
- The organic phase is washed with 30% aqueous ammonia and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The resulting solid is purified, for instance, by trituration with a solvent like hexanes, to yield the final product.[4]

Logical Workflow for Characterization

The following workflow outlines the typical steps for the characterization and quality control of synthesized **2-Fluoro-4-methylbenzonitrile**.



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Workflow for the characterization of **2-Fluoro-4-methylbenzonitrile**.

Applications in Research and Development

2-Fluoro-4-methylbenzonitrile is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, or carboxylic acids.

Its applications include serving as an intermediate in the synthesis of:

- Anti-cancer and anti-inflammatory drugs.[1]
- Herbicides and pesticides.[1]

This compound's stability and reactivity make it a valuable tool for medicinal chemists and process chemists in the development of novel therapeutic agents and crop protection agents.
[1]

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